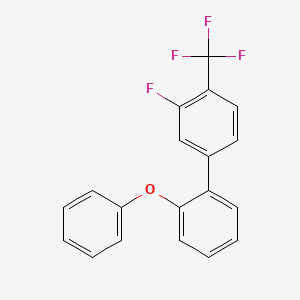
3'-Fluoro-2-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of fluorine and trifluoromethyl groups in this compound can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure.
Phenoxylation: Attachment of a phenoxy group to the biphenyl core.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Common reagents used in these reactions include fluorinating agents (e.g., N-fluorobenzenesulfonimide), phenol derivatives, and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions often involve the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, phenoxylation, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine substituent.
3’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
3’-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluorine, phenoxy, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination can enhance its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H12F4O |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-fluoro-4-(2-phenoxyphenyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-12-13(10-11-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
Clé InChI |
RYXZYSYGTNFUHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
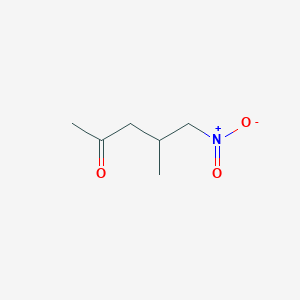
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)


![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
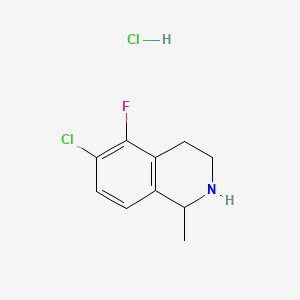


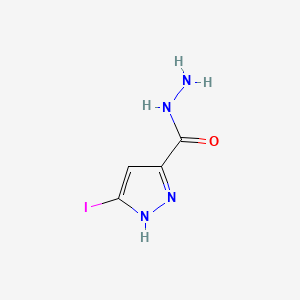
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
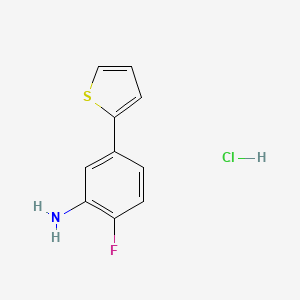
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
